EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-
Overview
Description
EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- is a compound of scientific interest due to its unique properties. It is a bifunctional reagent, meaning it can act as both a reducing agent and a protecting group, and it is highly water soluble. This makes it an attractive choice for applications in chemical synthesis, drug discovery, and biological research.
Scientific Research Applications
Synthesis and Formation of New Compounds
- EthaniMidaMide derivatives have been synthesized for the formation of new vic-dioxime complexes. These complexes have been investigated with metals like Co(II), Ni(II), Cu(II), and Zn(II), exhibiting various structural properties based on the metal-ligand ratio and coordination environment (Canpolat & Kaya, 2005).
Application in Drug Synthesis
- The synthesis of voriconazole, a broad-spectrum antifungal agent, involves a process that sets relative stereochemistry in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative. The process development explores diastereoselection, showcasing the application of such compounds in complex pharmaceutical synthesis (Butters et al., 2001).
Unique Acidity and Reactivity
- Studies on Naphthalene bisimides (NDIs) with EthaniMidaMide derivatives reveal unique acidity and reactivity properties. The unusual acidity of these compounds, contributing to their reactivity, has been rationalized using computational methods (Doria et al., 2009).
Electrophilic Aromatic Bromination
- EthaniMidaMide derivatives are utilized in the electrophilic aromatic bromination of aromatic ethers. This method presents an alternative to traditional, more hazardous bromination techniques (Xu Yong-nan, 2012).
NMR Studies and Molecular Structure Analysis
- In-depth NMR studies of EthaniMidaMide derivatives, such as the investigation of hindered rotations and magnetic anisotropy in crowded Diels–Alder adducts, provide valuable insights into the molecular and electronic structures of these compounds (Marshall et al., 2004).
Gas-Phase Fragmentation Studies
- The gas-phase dissociation chemistry of EthaniMidaMide derivatives offers insights into their stability and reactivity under different conditions, contributing to a deeper understanding of their potential applications in various fields (Wang et al., 2015).
properties
IUPAC Name |
N-(4-bromo-2,6-difluorophenyl)-N'-propan-2-ylethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c1-6(2)15-7(3)16-11-9(13)4-8(12)5-10(11)14/h4-6H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDDZPXMZYLKLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C)NC1=C(C=C(C=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- |
Synthesis routes and methods I
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Synthesis routes and methods III
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